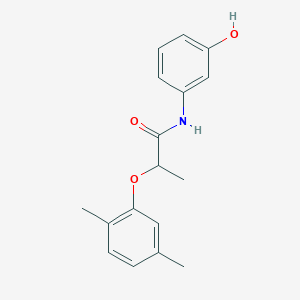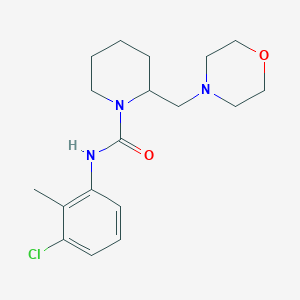
N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as MM-310, is a novel prodrug that is currently being investigated for its potential use in cancer treatment. MM-310 belongs to the class of drugs known as tubulin inhibitors, which work by disrupting the microtubule network that is essential for cell division. In
Wirkmechanismus
N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide works by inhibiting the microtubule network that is essential for cell division. The drug binds to the tubulin protein, which is a major component of the microtubules, and prevents the microtubules from forming properly. This leads to cell cycle arrest and ultimately cell death. N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is also thought to have anti-angiogenic properties, which means it can prevent the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a potent antitumor effect in preclinical studies. The drug is highly selective for cancer cells and has minimal toxicity to normal cells. N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to have a long half-life, which means it can remain in the body for an extended period of time, providing sustained antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its high potency and selectivity for cancer cells. This makes it an ideal candidate for studying the mechanisms of cancer cell growth and death. However, one limitation of using N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of the drug for testing.
Zukünftige Richtungen
There are several potential future directions for the use of N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide in cancer treatment. One possible application is in combination therapy with other drugs that target different pathways involved in cancer growth and survival. Another potential direction is the development of new formulations of N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide that can improve its pharmacokinetic properties and increase its efficacy. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide and to identify biomarkers that can predict response to the drug.
Synthesemethoden
The synthesis of N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves a series of chemical reactions that convert the precursor compound into the active prodrug form. The synthesis method is complex and involves several steps, including the protection of the amine group, the formation of the pyrrolidine ring, and the introduction of the 2-methoxy-1-methylethyl and 2-methylphenyl groups. The final product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, ovarian, and prostate cancer. The drug has been shown to be effective in inhibiting tumor growth and inducing tumor cell death in vitro and in vivo. N-(2-methoxy-1-methylethyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is currently undergoing clinical trials to evaluate its safety and efficacy in humans.
Eigenschaften
IUPAC Name |
N-(1-methoxypropan-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-6-4-5-7-14(11)18-9-13(8-15(18)19)16(20)17-12(2)10-21-3/h4-7,12-13H,8-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRGBXNKRUHQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC(C)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5378128.png)
![methyl 5-[(2,6-dimethylquinolin-4-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B5378131.png)
![8-[(5-isopropyl-3-isoxazolyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5378137.png)
![(2R*,3S*,6R*)-5-[(2-ethoxy-3-pyridinyl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5378144.png)

![3-[(dimethylamino)methyl]-1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinol](/img/structure/B5378163.png)
![1,1'-(1,4-phenylene)bis[3-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B5378169.png)

![3-(allylthio)-6-mesityl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5378191.png)

![N-(2,5-dimethylphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5378202.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5378207.png)
![dimethyl 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonothioyl}amino)terephthalate](/img/structure/B5378221.png)